molecular formula C21H17ClN6O B6531885 3-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-07-0

3-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No. B6531885
CAS RN: 1019106-07-0
M. Wt: 404.9 g/mol
InChI Key: FOLHWVOHKGFVSA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like FTIR and 1H NMR . These techniques help in understanding the atomic and molecular structure of the compound.

Mechanism of Action

Target of Action

Similar compounds have shown substantial activity on theribosomal s6 kinase p70S6Kβ (S6K2) . The role of S6K2 is crucial in cell growth and proliferation, making it a potential target for antitumor drugs.

Mode of Action

For instance, some compounds inhibit the activity of their target proteins, disrupting the normal cellular processes and leading to desired therapeutic effects .

Biochemical Pathways

mTOR signaling pathway . This pathway is crucial for cell growth, proliferation, and survival. By interacting with S6K2, the compound could potentially disrupt this pathway, leading to inhibited cell growth .

Pharmacokinetics

Similar compounds are known to be highly soluble in polar organic solvents , which could potentially impact their absorption and distribution in the body

Result of Action

Given its potential target, it might lead to inhibited cell growth and proliferation, which could be beneficial in the context of antitumor therapies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. It’s worth noting that similar compounds are known to be stable under normal temperature and pressure conditions .

properties

IUPAC Name

3-chloro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O/c1-14-11-12-28(27-14)20-10-9-19(25-26-20)23-17-5-7-18(8-6-17)24-21(29)15-3-2-4-16(22)13-15/h2-13H,1H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLHWVOHKGFVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

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